2-[(E)-Benzyldiazenyl]butan-2-ol
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Overview
Description
2-[(E)-Benzyldiazenyl]butan-2-ol is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyeing and pigmentation processes. The compound’s structure includes a benzyldiazenyl group attached to a butan-2-ol backbone, making it a secondary alcohol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-Benzyldiazenyl]butan-2-ol typically involves the diazotization of benzylamine followed by coupling with butan-2-ol. The reaction conditions often require a low-temperature environment to maintain the stability of the diazonium salt formed during the diazotization process. The reaction can be summarized as follows:
Diazotization: Benzylamine is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling: The diazonium salt is then reacted with butan-2-ol in the presence of a base such as sodium hydroxide (NaOH) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature and reagent addition, which is crucial for the stability of the diazonium intermediate.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-Benzyldiazenyl]butan-2-ol undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The azo group (N=N) can be reduced to form the corresponding amine using reducing agents like sodium borohydride (NaBH4) or hydrogen in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Formation of 2-[(E)-Benzyldiazenyl]butan-2-one.
Reduction: Formation of 2-[(E)-Benzyldiazenyl]butan-2-amine.
Substitution: Formation of 2-[(E)-Benzyldiazenyl]butan-2-chloride.
Scientific Research Applications
2-[(E)-Benzyldiazenyl]butan-2-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biological stain due to its azo group, which can bind to biological tissues.
Medicine: Explored for its potential use in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 2-[(E)-Benzyldiazenyl]butan-2-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the azo group can participate in electron transfer reactions. These interactions can affect various biochemical pathways, making the compound useful in research and industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-Benzyldiazenyl]ethanol
- 2-[(E)-Benzyldiazenyl]propan-2-ol
- 2-[(E)-Benzyldiazenyl]butan-1-ol
Uniqueness
2-[(E)-Benzyldiazenyl]butan-2-ol is unique due to its specific combination of a benzyldiazenyl group and a secondary alcohol. This combination provides distinct chemical reactivity and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
57910-26-6 |
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Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-(benzyldiazenyl)butan-2-ol |
InChI |
InChI=1S/C11H16N2O/c1-3-11(2,14)13-12-9-10-7-5-4-6-8-10/h4-8,14H,3,9H2,1-2H3 |
InChI Key |
AAICSLHCTVIHCM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(N=NCC1=CC=CC=C1)O |
Origin of Product |
United States |
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